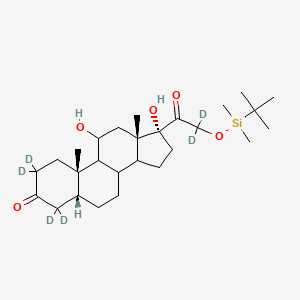
m-PEG17-Hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG17-Hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG17-Hydrazide involves the reaction of polyethylene glycol with hydrazine under controlled conditions. The process typically includes the following steps:
- Activation of polyethylene glycol with a suitable activating agent.
- Reaction of the activated polyethylene glycol with hydrazine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of polyethylene glycol.
- Controlled addition of hydrazine.
- Purification and isolation of the final product to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
m-PEG17-Hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide functional group. It can also participate in condensation reactions to form various derivatives .
Common Reagents and Conditions
Reagents: Hydrazine, activating agents for polyethylene glycol.
Conditions: Controlled temperature and pH to ensure optimal reaction conditions.
Major Products Formed
The major product formed from the reaction of this compound is the corresponding PROTAC molecule, which is used for targeted protein degradation .
Applications De Recherche Scientifique
m-PEG17-Hydrazide has a wide range of applications in scientific research, including:
Mécanisme D'action
m-PEG17-Hydrazide functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
m-PEG12-Hydrazide: Another PEG-based linker with a shorter chain length.
m-PEG24-Hydrazide: A PEG-based linker with a longer chain length.
Uniqueness
m-PEG17-Hydrazide is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC synthesis. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .
Propriétés
Formule moléculaire |
C36H74N2O18 |
|---|---|
Poids moléculaire |
823.0 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C36H74N2O18/c1-40-4-5-42-8-9-44-12-13-46-16-17-48-20-21-50-24-25-52-28-29-54-32-33-56-35-34-55-31-30-53-27-26-51-23-22-49-19-18-47-15-14-45-11-10-43-7-6-41-3-2-36(39)38-37/h2-35,37H2,1H3,(H,38,39) |
Clé InChI |
MLZARLBEZDIEJU-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


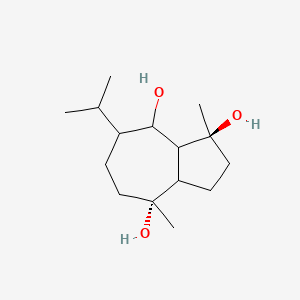
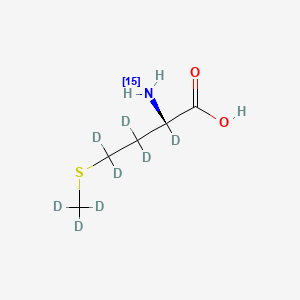
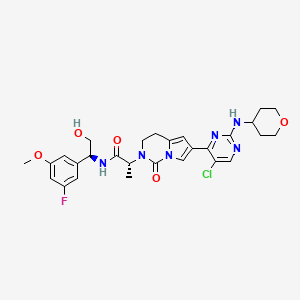

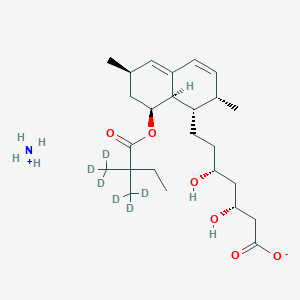
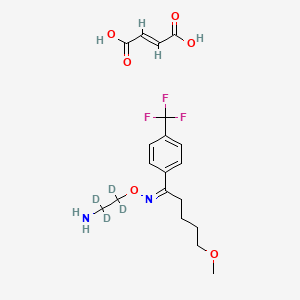
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)
![8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)

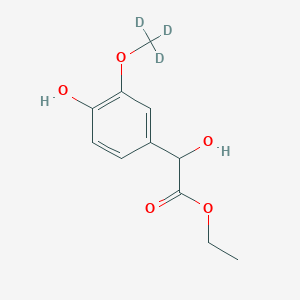
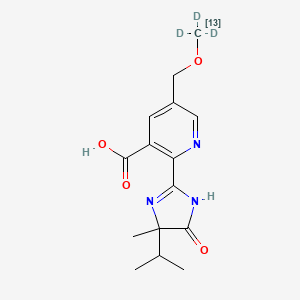
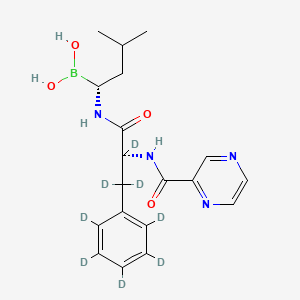
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)
